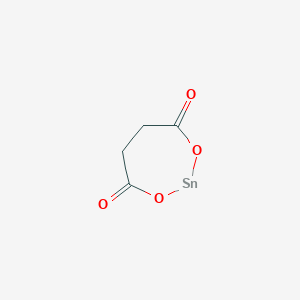
1,3,2lambda2-Dioxastannepane-4,7-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,2lambda2-Dioxastannepane-4,7-dione (DOSD) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DOSD is a cyclic organic compound that contains tin and oxygen atoms in its structure. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
作用机制
The mechanism of action of 1,3,2lambda2-Dioxastannepane-4,7-dione is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. 1,3,2lambda2-Dioxastannepane-4,7-dione has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which play a role in inflammation and pain. 1,3,2lambda2-Dioxastannepane-4,7-dione has also been shown to inhibit the activity of aldose reductase, an enzyme involved in the development of diabetic complications. 1,3,2lambda2-Dioxastannepane-4,7-dione may also interact with other enzymes and proteins involved in cellular processes, leading to its biological effects.
生化和生理效应
1,3,2lambda2-Dioxastannepane-4,7-dione has been shown to have various biochemical and physiological effects, including anti-inflammatory, anticancer, and antidiabetic effects. 1,3,2lambda2-Dioxastannepane-4,7-dione has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, leading to its anti-inflammatory effects. 1,3,2lambda2-Dioxastannepane-4,7-dione has also been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to its anticancer effects. In diabetic animals, 1,3,2lambda2-Dioxastannepane-4,7-dione has been shown to reduce blood glucose levels and prevent the development of diabetic complications, leading to its antidiabetic effects.
实验室实验的优点和局限性
1,3,2lambda2-Dioxastannepane-4,7-dione has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. 1,3,2lambda2-Dioxastannepane-4,7-dione can be easily synthesized using various methods, and its purity can be controlled by adjusting the reaction conditions. However, 1,3,2lambda2-Dioxastannepane-4,7-dione also has some limitations for lab experiments, including its toxicity and limited solubility in water. 1,3,2lambda2-Dioxastannepane-4,7-dione should be handled with care, as it can cause skin and eye irritation. Its limited solubility in water may also limit its use in biological assays.
未来方向
There are several future directions for the study of 1,3,2lambda2-Dioxastannepane-4,7-dione, including the development of more efficient synthesis methods, the investigation of its mechanism of action, and the exploration of its potential applications in various scientific fields. The development of more efficient synthesis methods may lead to higher yields and purities of 1,3,2lambda2-Dioxastannepane-4,7-dione, making it more accessible for research purposes. The investigation of its mechanism of action may lead to a better understanding of its biological effects and potential therapeutic applications. The exploration of its potential applications in various scientific fields may lead to the development of new drugs, catalysts, and materials.
合成方法
1,3,2lambda2-Dioxastannepane-4,7-dione can be synthesized using various methods, including the reaction of tin(IV) oxide with 2,3-dihydroxybenzoic acid, the reaction of tin(IV) chloride with 2,3-dihydroxybenzoic acid, and the reaction of tin(IV) acetate with 2,3-dihydroxybenzoic acid. The yield and purity of 1,3,2lambda2-Dioxastannepane-4,7-dione depend on the reaction conditions and the purity of the starting materials.
科学研究应用
1,3,2lambda2-Dioxastannepane-4,7-dione has been studied for its potential applications in various scientific fields, including organic synthesis, catalysis, and medicinal chemistry. 1,3,2lambda2-Dioxastannepane-4,7-dione has been used as a reagent in organic synthesis reactions, such as the synthesis of cyclic compounds and the preparation of chiral ligands. 1,3,2lambda2-Dioxastannepane-4,7-dione has also been used as a catalyst in various reactions, such as the oxidation of alcohols and the reduction of nitro compounds. In medicinal chemistry, 1,3,2lambda2-Dioxastannepane-4,7-dione has been studied for its potential as an anticancer agent, anti-inflammatory agent, and antidiabetic agent.
属性
CAS 编号 |
112131-12-1 |
|---|---|
产品名称 |
1,3,2lambda2-Dioxastannepane-4,7-dione |
分子式 |
C4H4O4Sn |
分子量 |
234.78 g/mol |
IUPAC 名称 |
1,3,2λ2-dioxastannepane-4,7-dione |
InChI |
InChI=1S/C4H6O4.Sn/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);/q;+2/p-2 |
InChI 键 |
PQQMFTAUKPHVMV-UHFFFAOYSA-L |
SMILES |
C1CC(=O)O[Sn]OC1=O |
规范 SMILES |
C1CC(=O)O[Sn]OC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



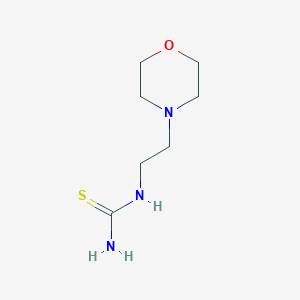
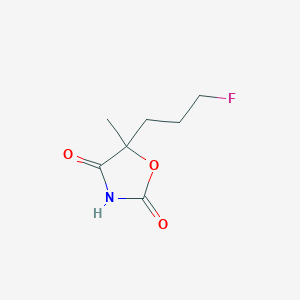
![Ethyl 2-diazo-4-[2,2-dimethyl-4-(trityloxymethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]-3-oxobutanoate](/img/structure/B50390.png)

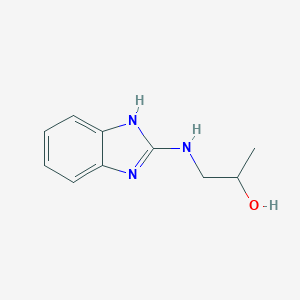
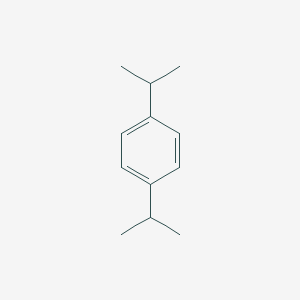
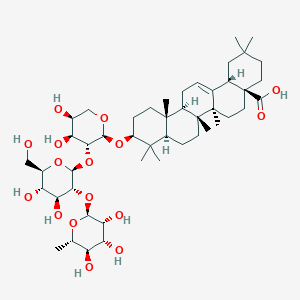
![Thieno[3,2-b]pyridine-6-carbonitrile](/img/structure/B50402.png)
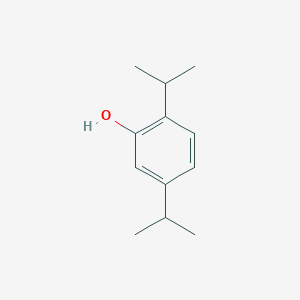
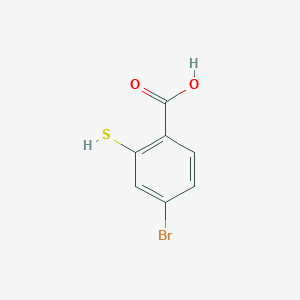
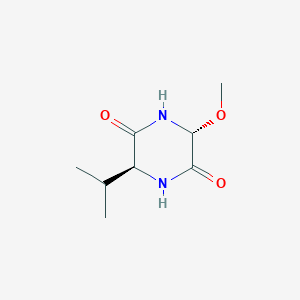

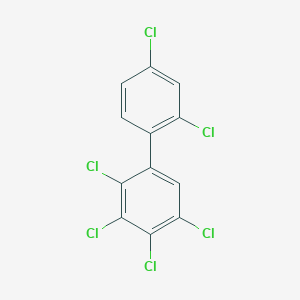
![7-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B50417.png)